molecular formula C8H14O B1404919 Spiro[3.3]heptan-2-ylmethanol CAS No. 4483-67-4

Spiro[3.3]heptan-2-ylmethanol

Cat. No. B1404919
CAS RN: 4483-67-4
M. Wt: 126.2 g/mol
InChI Key: GYVSAPVZLUZCBL-UHFFFAOYSA-N
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Description

Spiro[3.3]heptan-2-ylmethanol is an organic chemical compound with the molecular formula C8H14O . It is a bicyclic tertiary alcohol with a spiro center. The compound is in liquid form .


Synthesis Analysis

The synthesis of Spiro[3.3]heptan-2-ylmethanol involves the reaction of Spiro[3,3]heptane-2-carboxylic acid and Spiro[3,3]hept-2-ylmethanol with Paratoluenesulfonic acid . The reaction was carried out in a benzene solution and tetrahydrofuran solution, and then a Dean-Stark trap was provided and stirred at 80°C .


Molecular Structure Analysis

The InChI code for Spiro[3.3]heptan-2-ylmethanol is 1S/C8H14O/c9-6-7-4-8(5-7)2-1-3-8/h7,9H,1-6H2 . This indicates that the compound has 8 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

In a study, skeletal reorganisation of benzofused spiro[3.3]heptanes was achieved using rhodium (I) catalysts . The reaction of benzofused 2-(2-pyridylmethylene)spiro[3.3]heptanes proceeds via sequential C–C bond oxidative addition and β-carbon elimination .


Physical And Chemical Properties Analysis

Spiro[3.3]heptan-2-ylmethanol has a molecular weight of 126.2 . It is a liquid .

Scientific Research Applications

Synthesis and Rearrangement Reactions

Spiro[3.3]heptan-2-ylmethanol derivatives undergo novel rearrangement reactions, showcasing their versatility in synthetic pathways. For instance, reaction with phenyltriazolinedione leads to a new rearranged product, providing insights into the influence of functional groups on such rearrangements (H. Şenol et al., 2016). Additionally, the rearrangement reactions of cyclopropyl methanol units result in the formation of corresponding allyl chlorides, demonstrating the compounds' reactivity and potential in synthesis (Cetin Bayrak et al., 2018).

Drug Discovery and Structural Analysis

Spiro[3.3]heptan-2-ylmethanol derivatives are instrumental in drug discovery, especially as building blocks for medicinal chemistry. Their synthesis and structural analysis reveal similarities with cyclohexane scaffolds, offering restricted surrogates for cis- and trans-disubstituted cyclohexane derivatives. This property is crucial for optimizing ADME parameters of lead compounds (Anton V. Chernykh et al., 2015; Johannes A. Burkhard et al., 2010).

Catalytic Reactions and Organic Synthesis

The compounds also play a significant role in catalytic reactions, enabling the creation of complex molecular structures. For example, catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane highlights the efficiency and versatility of these reactions in producing novel cyclopropanation products (E. V. Shulishov et al., 2019). Additionally, the synthesis of bioactive 5-aza-spiro[2,4]heptanes via catalytic asymmetric 1,3-dipolar cycloaddition further underscores the potential of these compounds in drug discovery (Tang‐Lin Liu et al., 2015).

Material Science Applications

In material science, spiro[3.3]heptan-2-ylmethanol derivatives are explored for their application in the development of novel materials, such as low-cost hole transporting materials for perovskite solar cells. The synthesis of spiro[3.3]heptane-2,6-dispirofluorene-based hole transporting material demonstrates a simplified approach, potentially enhancing the efficiency and cost-effectiveness of perovskite solar cells (Zhanfeng Li et al., 2017).

properties

IUPAC Name

spiro[3.3]heptan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-6-7-4-8(5-7)2-1-3-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVSAPVZLUZCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.3]heptan-2-ylmethanol

CAS RN

4483-67-4
Record name spiro[3.3]heptan-2-ylmethanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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